molecular formula C16H19N3O4S B11022236 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11022236
M. Wt: 349.4 g/mol
InChI Key: RNYOMGXRHOUAEC-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a trimethoxybenzamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclobutylamine with thiosemicarbazide under acidic conditions to form the intermediate 5-cyclobutyl-1,3,4-thiadiazole.

    Coupling with Trimethoxybenzoyl Chloride: The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy groups or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under various temperatures and solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted benzamides or thiadiazole derivatives.

Scientific Research Applications

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a bacterial pathway, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-acetamide
  • N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Uniqueness

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C16H19N3O4S/c1-21-11-7-10(8-12(22-2)13(11)23-3)14(20)17-16-19-18-15(24-16)9-5-4-6-9/h7-9H,4-6H2,1-3H3,(H,17,19,20)

InChI Key

RNYOMGXRHOUAEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3CCC3

Origin of Product

United States

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